molecular formula C15H14N4S2 B2380456 2,4-Dimethyl-5-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)thiazole CAS No. 894008-50-5

2,4-Dimethyl-5-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)thiazole

Cat. No.: B2380456
CAS No.: 894008-50-5
M. Wt: 314.43
InChI Key: RHPCDGHUZXTKDG-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a pyridazinyl group and a pyridinylmethylthio group. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-5-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)thiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,4-dimethylthiazole with a pyridazinyl derivative under specific conditions to introduce the pyridazinyl group. The pyridinylmethylthio group is then introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-Dimethyl-5-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)thiazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-5-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)thiazole is unique due to its specific combination of substituents, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2,4-dimethyl-5-[6-(pyridin-2-ylmethylsulfanyl)pyridazin-3-yl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S2/c1-10-15(21-11(2)17-10)13-6-7-14(19-18-13)20-9-12-5-3-4-8-16-12/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPCDGHUZXTKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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